N-(1-benzoyl-2,3-dihydro-1H-indol-6-yl)-N'-(3-methylphenyl)urea
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Description
N-(1-benzoyl-2,3-dihydro-1H-indol-6-yl)-N'-(3-methylphenyl)urea is a synthetic compound that has been extensively studied for its biological activities. This compound is also known as BIX-01294 and is a potent inhibitor of histone lysine methyltransferase G9a. The inhibition of G9a leads to the reduction of H3K9me2, which is a repressive histone mark, thereby activating transcription of genes involved in cell differentiation, apoptosis, and DNA repair.
Scientific Research Applications
Antimicrobial Activity
N-(1-benzoyl-2,3-dihydro-1H-indol-6-yl)-N'-(3-methylphenyl)urea and related compounds have been studied for their antimicrobial properties. A study by Reddy, Reddy, & Raju (2003) found that these compounds exhibit significant antibacterial activity, particularly against Escherichia coli and Staphylococcus aureus, compared to their antifungal activity.
Anticancer Activity
Research has also explored the anticancer potential of similar compounds. Mustafa, Perveen, & Khan (2014) synthesized urea derivatives including N-mesityl-N'-(3-methylphenyl)urea, which showed in vitro anticancer activity with an IC50 value of 78.28±1.2 μM, indicating potential as therapeutic agents (Mustafa, Perveen, & Khan, 2014).
Biochemical Applications
These compounds have been used in biochemical studies as well. For example, Nammalwar, Bunce, Benbrook, Lu, Li, Chen, & Berlin (2010) reported on a compound with strong anticancer activity in several assays and cell lines, highlighting its potential for clinical trials (Nammalwar et al., 2010).
Plant Growth Regulation
Enzyme Inhibition
These compounds have been investigated for enzyme inhibition properties. Avdeenko, Konovalova, & Yakymenko (2020) synthesized derivatives of 2,3-dimethylindole that exhibited activities such as enzyme inhibition, which could be beneficial in various medical applications (Avdeenko, Konovalova, & Yakymenko, 2020).
properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-1-(4-methoxyphenyl)-5-pyridin-3-yltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O4/c1-31-19-10-7-18(8-11-19)29-23(17-5-4-12-25-14-17)22(27-28-29)24(30)26-15-16-6-9-20(32-2)13-21(16)33-3/h4-14H,15H2,1-3H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVFZTAEFWOUNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=C(C=C(C=C3)OC)OC)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,4-dimethoxyphenyl)methyl]-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide |
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